(2S)-2-[3-cyclopropyl-2-(3,4-dihydro-2H-chromen-6-yl)-6-methyl-phenyl]-2-[(2-methylpropan-2-yl)oxy]ethanoic acid
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Overview
Description
BDM-2 is a chemical compound known for its potent inhibitory effects on HIV-1 integrase, an enzyme crucial for the replication of the HIV virus. This compound is classified as an allosteric inhibitor, specifically targeting the interaction between HIV-1 integrase and the lens epithelium-derived growth factor (LEDGF/p75) protein. BDM-2 has shown significant antiviral activity, making it a promising candidate for further research and development in the field of antiretroviral therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BDM-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of BDM-2 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistent product quality and yield, with careful monitoring of reaction conditions and purification steps. The final product is subjected to rigorous testing to confirm its chemical identity and purity before being released for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
BDM-2 undergoes various chemical reactions, including:
Oxidation: BDM-2 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in BDM-2.
Substitution: BDM-2 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving BDM-2 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving BDM-2 depend on the specific reaction conditions and reagents used. These products can include various derivatives of BDM-2 with modified functional groups, which may have different biological activities and properties .
Scientific Research Applications
BDM-2 has a wide range of scientific research applications, including:
Chemistry: BDM-2 is used as a tool compound to study the mechanisms of HIV-1 integrase inhibition and to develop new antiretroviral drugs.
Biology: Researchers use BDM-2 to investigate the role of HIV-1 integrase in viral replication and to explore potential therapeutic targets.
Medicine: BDM-2 is being studied for its potential use in antiretroviral therapy to treat HIV infections. Its ability to inhibit HIV-1 integrase makes it a promising candidate for combination therapy with other antiretroviral drugs.
Industry: BDM-2 is used in the development of diagnostic assays and screening tools for HIV research
Mechanism of Action
BDM-2 exerts its effects by binding to the allosteric site of HIV-1 integrase, preventing the enzyme from interacting with the lens epithelium-derived growth factor (LEDGF/p75) protein. This interaction is crucial for the integration of viral DNA into the host genome, a key step in the HIV replication cycle. By inhibiting this interaction, BDM-2 effectively blocks the replication of the virus. The molecular targets and pathways involved in this mechanism include the catalytic core domain of HIV-1 integrase and the integrase-binding domain of LEDGF/p75 .
Comparison with Similar Compounds
Similar Compounds
Biacetyl monoxime: Another compound with a similar structure, used in various biochemical assays.
Uniqueness of BDM-2
BDM-2 is unique in its specific targeting of the HIV-1 integrase-LEDGF/p75 interaction, which distinguishes it from other integrase inhibitors that target different sites on the enzyme. This unique mechanism of action provides a distinct advantage in overcoming resistance to other classes of antiretroviral drugs and offers potential for use in combination therapies .
Properties
Molecular Formula |
C25H30O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(2S)-2-[3-cyclopropyl-2-(3,4-dihydro-2H-chromen-6-yl)-6-methylphenyl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |
InChI |
InChI=1S/C25H30O4/c1-15-7-11-19(16-8-9-16)22(21(15)23(24(26)27)29-25(2,3)4)18-10-12-20-17(14-18)6-5-13-28-20/h7,10-12,14,16,23H,5-6,8-9,13H2,1-4H3,(H,26,27)/t23-/m0/s1 |
InChI Key |
UDFCYQOJPMKLMT-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)C2CC2)C3=CC4=C(C=C3)OCCC4)[C@@H](C(=O)O)OC(C)(C)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2CC2)C3=CC4=C(C=C3)OCCC4)C(C(=O)O)OC(C)(C)C |
Origin of Product |
United States |
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